molecular formula C22H20O4 B13692953 3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate

3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate

Cat. No.: B13692953
M. Wt: 348.4 g/mol
InChI Key: WFLLDMZRTBSLHV-UHFFFAOYSA-N
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Description

3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate is an organic compound with the molecular formula C22H20O4 and a molecular weight of 348.39 g/mol . This compound is known for its unique structure, which includes a phenylpropyl group and a hydroxyphenoxybenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate can be synthesized through several methods. One common method involves the reaction of 3-Phenyl-1-propanol with Benzoyl chloride in the presence of a base such as triethylamine in tetrahydrofuran at room temperature . Another method involves the alcohol interchange reaction between Phenylpropyl alcohol and Methyl benzoate .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylpropyl benzoate derivatives.

Scientific Research Applications

3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the formulation of perfumes and fragrances due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenylpropyl group can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate can be compared with other similar compounds, such as:

    3-Phenylpropyl benzoate: Lacks the hydroxyphenoxy group, resulting in different chemical and biological properties.

    4-Hydroxyphenyl benzoate: Lacks the phenylpropyl group, affecting its hydrophobic interactions and overall activity.

    Phenylpropyl 4-hydroxybenzoate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

3-phenylpropyl 4-(4-hydroxyphenoxy)benzoate

InChI

InChI=1S/C22H20O4/c23-19-10-14-21(15-11-19)26-20-12-8-18(9-13-20)22(24)25-16-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-15,23H,4,7,16H2

InChI Key

WFLLDMZRTBSLHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O

Origin of Product

United States

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